molecular formula C12H12N2O2 B8238166 Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate

Cat. No.: B8238166
M. Wt: 216.24 g/mol
InChI Key: JLLJCJJZCBMPRO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethyl acrylate moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific growth factor receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of these proteins, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit fibroblast growth factor receptors, leading to reduced cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific receptors and enzymes makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11(15)6-5-9-8-14-12-10(9)4-3-7-13-12/h3-8H,2H2,1H3,(H,13,14)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJCJJZCBMPRO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.